N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-Furan-2-ylmethylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide core and a Z-configured furan-2-ylmethylidene substituent. Pyrazine derivatives are renowned for their versatility in medicinal chemistry, materials science, and industrial applications due to their electron-deficient aromatic system and ability to form hydrogen bonds . The carbohydrazide moiety (–NH–N=C–O–) enables diverse functionalization, influencing properties such as solubility, stability, and biological activity . This compound is synthesized via condensation of pyrazine-2-carbohydrazide with furan-2-carbaldehyde under acidic conditions, a method analogous to other hydrazone derivatives .
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6- |
InChI Key |
SLUFPXYRVJQWKJ-MLPAPPSSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N'-[(Z)-Furan-2-ylmethylidene]Pyrazine-2-Carbohydrazide
Condensation Reaction: Primary Synthesis Pathway
The most widely documented method for synthesizing this compound involves a condensation reaction between furan-2-carbaldehyde and pyrazine-2-carbohydrazide . This reaction proceeds via nucleophilic addition-elimination, forming a hydrazone linkage. The general protocol includes:
- Dissolving equimolar quantities of furan-2-carbaldehyde and pyrazine-2-carbohydrazide in a polar protic solvent (e.g., methanol or ethanol).
- Refluxing the mixture for 3–4 hours, often with a catalytic amount of acetic acid to accelerate imine formation.
- Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from aqueous ethanol or methanol.
The reaction’s stereoselectivity favors the (Z)-isomer due to steric and electronic factors influencing the orientation of the furan ring relative to the hydrazide group. The isomeric configuration is confirmed through spectroscopic analysis, particularly NMR.
Variations in Catalysts and Solvents
Experimental modifications to the standard protocol have been explored to enhance yield and purity:
Solvent Effects
- Methanol : Yields range from 65–75% when refluxed for 3 hours with acetic acid.
- Ethanol : Slightly lower yields (60–70%) but improved crystal purity, as reported in studies omitting acid catalysts.
Catalytic Additives
Reaction Mechanism and Stereochemical Considerations
Mechanistic Steps
The condensation proceeds through three stages:
- Nucleophilic Attack : The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer : Acidic conditions facilitate proton exchange, stabilizing the intermediate.
- Water Elimination : Loss of water yields the hydrazone product, with the (Z)-configuration predominating due to minimized steric hindrance between the furan oxygen and pyrazine nitrogen.
Stereoselectivity Analysis
The (Z)-isomer is thermodynamically favored, as evidenced by:
- 1H NMR Data : The imine proton (=CH–) resonates as a singlet at δ 6.62 ppm, with no coupling to adjacent protons, confirming the absence of steric clashes.
- Computational Studies : Density functional theory (DFT) calculations suggest lower energy for the Z-configuration due to intramolecular hydrogen bonding between the hydrazide NH and furan oxygen.
Optimization of Synthesis Parameters
Temperature and Time
Characterization and Analytical Data
Spectroscopic Characterization
Key spectral data for this compound include:
| Technique | Data |
|---|---|
| IR (KBr) | 3294 cm⁻¹ (N–H), 1682 cm⁻¹ (C=O), 1458 cm⁻¹ (C=N) |
| 1H NMR | δ 8.72–8.87 (pyrazine protons), δ 6.92–7.83 (furan protons), δ 6.62 (=CH) |
| MS | m/z 217.1340 [M+1] |
These results align with the expected structure and confirm the absence of impurities.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyrazine rings are replaced by other groups. .
Scientific Research Applications
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The Z configuration of the furan-2-ylmethylidene group distinguishes N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide from E-configured analogs. Key structural comparisons include:
- N'-[(E)-4-Bromo-benzylidene]pyrazine-2-carbohydrazide : Exhibits a dihedral angle of 10.57° between the pyrazine and benzene rings, favoring near-planar geometry .
- N'-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide: Forms extensive hydrogen-bonding networks due to the phenolic –OH group, enhancing crystallinity .
- N'-[(Z)-Phenylmethylidene]pyridine-4-carbohydrazide (BIH) : A pyridine-based analog with a phenyl substituent; the bulkier aromatic group reduces planarity compared to furan derivatives .
Table 1: Structural Comparison of Pyrazine-2-Carbohydrazide Derivatives
| Compound Name | Substituent | Configuration | Dihedral Angle (°) | Key Feature | Reference |
|---|---|---|---|---|---|
| This compound | Furan-2-ylmethylidene | Z | Not reported | Furan ring (electron-rich) | [6] |
| N'-[(E)-4-Bromo-benzylidene]pyrazine-2-carbohydrazide | 4-Bromobenzylidene | E | 10.57 | Planar geometry | [17] |
| N'-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide | 3-Hydroxybenzylidene | E | Not reported | Hydrogen-bonding network | [9] |
| N'-[(E)-Pyrazol-4-yl]pyrazine-2-carbohydrazide (Compound 34) | Pyrazol-4-yl | E | Not reported | Anti-TB activity (MIC = 0.78 µg/mL) | [4, 14] |
Electronic and Steric Effects
- Furan vs. In contrast, brominated or nitro-substituted benzene rings (e.g., in and ) increase electron-withdrawing effects, altering reactivity .
- Z vs. E Configuration : The Z configuration may reduce steric hindrance compared to E isomers, facilitating planar molecular arrangements and stronger intermolecular interactions .
Functional Comparisons
Corrosion Inhibition
- This compound : Demonstrated as a corrosion inhibitor for N80 carbon steel in acidic conditions, leveraging the electron-rich furan and hydrazide groups to adsorb onto metal surfaces .
- N'-[(Z)-Phenylmethylidene]pyridine-4-carbohydrazide (BIH) : A related inhibitor; the phenyl group’s hydrophobicity enhances surface coverage compared to furan derivatives .
Table 2: Application-Specific Comparison
| Compound Name | Application | Key Property | Reference |
|---|---|---|---|
| This compound | Corrosion inhibition | Electron-rich furan enhances adsorption | [6] |
| N'-(4-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide | Metal cluster formation | Chelates lanthanides via –NH and C=O groups | [7] |
| Compound 34 | Anti-tubercular agent | Pyrazole group improves target binding | [4, 14] |
Biological Activity
N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between furan-2-carboxaldehyde and pyrazine-2-carbohydrazide. The product is characterized using various techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy.
Table 1: Spectroscopic Data of this compound
| Technique | Wavelength/Frequency | Description |
|---|---|---|
| UV-Vis | λmax (CH3OH): 320 nm | Absorption peak indicating π→π* transitions |
| IR | 3294 cm⁻¹ (NH), 1682 cm⁻¹ (C=O) | Characteristic functional groups |
| NMR | δ 8.72-8.87 (pyrazine) | Chemical shifts indicating the environment of protons |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Miniyar et al. (2009) tested several derivatives of pyrazine-2-carbohydrazide, including the furan derivative, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
Antitumor Activity
Research has also highlighted the potential antitumor effects of this compound. The mechanism involves the induction of apoptosis in cancer cells.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest in G1 phase |
The biological activities of this compound can be attributed to its ability to interact with cellular targets, leading to various biochemical responses. Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways critical for cell survival.
Enzyme Inhibition Studies
Inhibition studies have shown that this compound acts as a selective inhibitor for certain enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
